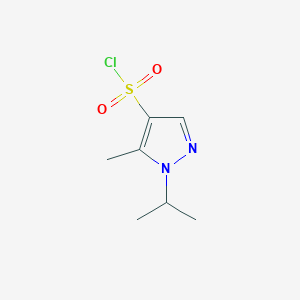

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

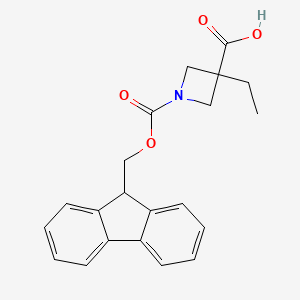

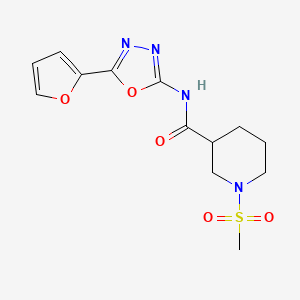

“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C7H11ClN2O2S . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride”, often involves the use of hydrazones and α-bromo ketones . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an isopropyl group and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” has a density of 1.4±0.1 g/cm³, a boiling point of 312.5±30.0 °C at 760 mmHg, and a flash point of 142.8±24.6 °C . It has a molar refractivity of 53.1±0.5 cm³ and a molar volume of 159.2±7.0 cm³ . The compound is characterized by 4 H-bond acceptors, 0 H-bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride serves as a valuable building block in medicinal chemistry. Researchers explore its derivatives for potential drug development. Notably, pyrazole derivatives exhibit diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Synthesis of Pyrazoles

This compound plays a crucial role in the synthesis of pyrazoles. Researchers have developed efficient methods to access pyrazole moieties using 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. Notably, one-pot reactions involving (hetero)arenes and carboxylic acids have been successfully employed .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their pharmacological effects, including potent antileishmanial and antimalarial activities. While specific studies on this compound are limited, its structural features make it a promising candidate for further investigation .

Regioselective Synthesis

Researchers have described a remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles using 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This method involves the condensation of 1,3-diketones with arylhydrazines, providing access to diverse pyrazole derivatives .

Transition-Metal-Catalyzed Reactions

The compound has been utilized in transition-metal-catalyzed reactions for pyrazole synthesis. These methods offer efficient routes to construct pyrazole frameworks with high selectivity and yield .

Photoredox Reactions

Photoredox reactions represent another avenue for accessing pyrazoles. Researchers have explored the use of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in these light-mediated transformations .

Innovative Reaction Types

Innovative reaction types, such as one-pot multicomponent processes, have been employed to synthesize pyrazoles. Researchers continue to explore novel reactants and reaction conditions to enhance the versatility of this compound .

Agricultural Applications

While less explored, pyrazoles have potential applications in agriculture. Investigating the effects of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride derivatives on plant growth, pests, or diseases could yield valuable insights .

Safety And Hazards

“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement H314, which indicates that it causes severe skin burns and eye damage . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Direcciones Futuras

The future directions for “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” and other pyrazole derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse biological activities, these compounds could be investigated for potential uses in pharmaceuticals and other industries .

Propiedades

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)10-6(3)7(4-9-10)13(8,11)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLLOAAKOQLXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

1006495-98-2 |

Source

|

| Record name | 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)

![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2468934.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate;hydrochloride](/img/structure/B2468938.png)

![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)